Methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate
Description
Methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate is a biphenyl-based aromatic ester characterized by a hydroxyl group at position 5, methyl substituents at positions 2' and 4', and a methyl ester at position 3 of the biphenyl scaffold.
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 3-(2,4-dimethylphenyl)-5-hydroxybenzoate |
InChI |
InChI=1S/C16H16O3/c1-10-4-5-15(11(2)6-10)12-7-13(16(18)19-3)9-14(17)8-12/h4-9,17H,1-3H3 |
InChI Key |
SOWBZZBLTGDKLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Functional Group Introduction:
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of Methyl 5-hydroxy-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation, using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Chlorine, bromine
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated biphenyl derivatives
Scientific Research Applications
Methyl 5-hydroxy-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The hydroxy and carboxylate groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The biphenyl core provides a rigid structure that can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate with structurally related biphenyl esters, focusing on substituent effects, electronic properties, and biological relevance.
Table 1: Structural and Functional Comparison of Biphenyl Derivatives
Key Observations
Substituent Effects on Electronic Properties Hydroxyl (–OH): The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity, contrasting with methyl (–CH₃) or methoxy (–OCH₃) substituents in analogs like 3na . This makes the target compound more hydrophilic than its methoxy-substituted counterparts. Nitro (–NO₂): Compounds such as the c-Myc inhibitor and the nitro-substituted derivative exhibit enhanced electrophilicity, which is absent in the target compound. This difference may limit the target’s utility in redox-driven biological interactions.
Ester Chain Modifications
- Methyl esters (e.g., target compound) offer shorter metabolic half-lives compared to ethyl or octyl esters (e.g., octyl 5-chloro-2-hydroxy ), which are more lipophilic and membrane-permeable.
Biological Implications The c-Myc inhibitor demonstrates how electron-withdrawing groups (e.g., nitrobenzooxadiazolyl) enhance target binding, a feature absent in the hydroxyl/methyl-substituted target compound.
Synthetic Utility
- Derivatives such as methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate serve as intermediates for further functionalization (e.g., reduction to amines), whereas the target compound’s hydroxyl group may require protection during synthesis.
Biological Activity
Methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C17H18O3
- Molecular Weight : 270.33 g/mol
- CAS Number : 67418555
The compound features a biphenyl structure with hydroxyl and carboxyl functional groups that are likely responsible for its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in cancer research. Below are summarized findings from recent studies:
Cytotoxicity
- Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and others.
- IC50 Values :
The cytotoxic effects of this compound appear to involve:
- Induction of apoptosis through activation of caspases.
- Cell cycle arrest in the G2 phase, leading to reduced proliferation in sensitive cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more potent derivatives. Key observations include:
- Substituents on the biphenyl ring significantly affect the compound's potency.
- Hydroxyl and carboxylic acid groups enhance solubility and bioavailability, contributing to increased cytotoxicity .
Data Summary Table
| Parameter | Value/Observation |
|---|---|
| Chemical Formula | C17H18O3 |
| Molecular Weight | 270.33 g/mol |
| Cytotoxicity (MCF-7) | IC50 = 11.8 µM |
| Cytotoxicity (HCT116) | Significant decrease in viability |
| Mechanism of Action | Apoptosis induction, G2 phase arrest |
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment .
- In Vivo Studies : Preliminary in vivo studies showed potential for this compound to inhibit tumor growth in xenograft models, suggesting that further development could lead to new therapeutic options for breast and colon cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
